Cas no 1358707-68-2 (N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)

N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a specialized heterocyclic compound featuring a triazoloquinoxaline core linked to a chloro-methylphenyl acetamide moiety via a sulfanyl bridge. This structure imparts unique reactivity and potential biological activity, making it of interest in pharmaceutical and agrochemical research. The presence of the triazoloquinoxaline system suggests possible applications as a kinase inhibitor or antimicrobial agent, while the chloro-methylphenyl group may enhance lipophilicity and binding affinity. The sulfanyl acetamide linkage offers synthetic versatility for further derivatization. Its well-defined molecular architecture allows for precise structure-activity relationship studies in medicinal chemistry applications. The compound's stability under standard laboratory conditions facilitates handling and storage.
N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide structure
1358707-68-2 structure
Product Name:N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
CAS No:1358707-68-2
MF:C19H16ClN5OS
MW:397.8812
CID:5345900
Update Time:2025-05-25

N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-2-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
    • N-(3-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
    • N-(3-chloro-2-methylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide
    • N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
    • Inchi: 1S/C19H16ClN5OS/c1-11-13(20)6-5-8-14(11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-9-4-3-7-15(16)22-19/h3-9H,10H2,1-2H3,(H,21,26)
    • InChI Key: LDJGOBXDPWJKGI-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C([H])=C([H])C(=C1C([H])([H])[H])N([H])C(C([H])([H])SC1C2=NN=C(C([H])([H])[H])N2C2=C([H])C([H])=C([H])C([H])=C2N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 540
  • XLogP3: 4.7
  • Topological Polar Surface Area: 97.5

N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide Pricemore >>

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N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide Related Literature

Additional information on N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Introduction to N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide and Its Significance in Modern Chemical Biology

N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide (CAS No: 1358707-68-2) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known for their intricate heterocyclic frameworks, which are often associated with remarkable biological activity. The presence of multiple functional groups, including a chloro-substituted aromatic ring and a sulfanyl-containing triazoloquinoxaline moiety, makes this molecule a promising candidate for further investigation in drug discovery and medicinal chemistry.

The chemical structure of N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is characterized by its complex arrangement of rings and substituents. The 3-chloro-2-methylphenyl group contributes to the molecule's lipophilicity and potential interaction with biological targets, while the 1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl moiety introduces a nitrogen-rich scaffold that is known to enhance binding affinity to proteins. This combination of structural elements suggests that the compound may exhibit multiple modes of action, making it a versatile tool for studying biological pathways and developing novel therapeutic agents.

In recent years, there has been growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs), which are critical for numerous cellular processes. The sulfanyl group in N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide may play a crucial role in this context by serving as a linker or anchor for binding to specific protein targets. This feature has prompted researchers to explore its potential as an inhibitor or modulator of key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the 3-chloro-2-methylphenyl group typically involves halogenation reactions followed by nucleophilic substitution or coupling techniques. The construction of the triazoloquinoxaline core requires careful assembly of the triazole ring onto the quinoxaline framework, often employing cycloaddition reactions or condensation strategies. These synthetic challenges highlight the expertise required to produce high-purity samples of N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide suitable for biological testing.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Molecular docking studies using N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide as a lead compound have identified potential binding sites on various target proteins. These predictions have guided experimental efforts to optimize the compound's structure for improved potency and selectivity. For instance, modifications to the sulfanyl group have been explored to enhance interactions with specific amino acid residues in protein active sites.

The pharmacological profile of N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is still under investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain kinases and other enzymes implicated in disease pathways. The presence of both lipophilic and polar functional groups allows the compound to traverse cell membranes while maintaining interactions with intracellular targets. This dual characteristic makes it an attractive candidate for developing drugs that can act on both extracellular and intracellular signaling pathways.

In conclusion, N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide (CAS No: 1358707-68-2) represents a significant advancement in the field of chemical biology. Its complex structure and diverse functional groups offer unique opportunities for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing some of the most challenging diseases faced by humanity today.

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